tert-butyl N-[2-(cyclopentylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, featuring a tert-butyl group and a cyclopentylamino group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(cyclopentylamino)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(cyclopentylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a cyclopentylamino group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(cyclopentylamino)propyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-10(15-11-7-5-6-8-11)9-14-12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,14,16) |
InChI Key |
DRPSEBIVPZMKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.